Girard's reagent T

Catalog No.
S574584
CAS No.
123-46-6
M.F
C5H14ClN3O
M. Wt
167.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Girard's reagent T

CAS Number

123-46-6

Product Name

Girard's reagent T

IUPAC Name

(2-hydrazinyl-2-oxoethyl)-trimethylazanium;chloride

Molecular Formula

C5H14ClN3O

Molecular Weight

167.64 g/mol

InChI

InChI=1S/C5H13N3O.ClH/c1-8(2,3)4-5(9)7-6;/h4,6H2,1-3H3;1H

InChI Key

YSULOORXQBDPCU-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC(=O)NN.[Cl-]

Synonyms

2-Hydrazinyl-N,N,N-trimethyl-2-oxo-ethanaminium Chloride; (Carboxymethyl)trimethylammonium Chloride Hydrazide; (Carboxymethyl)trimethyl-ammonium Chloride Hydrazide; 2-Hydrazino-N,N,N-trimethyl-2-oxo-ethanaminium Chloride; (2-Hydrazino-2-oxoethyl)trim

Canonical SMILES

C[N+](C)(C)CC(=O)NN.[Cl-]

Derivatization with Girard's Reagent T

Girard's Reagent T reacts with the carbonyl group of ketones and aldehydes to form stable hydrazones. This modification offers several advantages for subsequent analysis:

  • Enhanced Detection: Hydrazones often possess improved properties for detection compared to the original carbonyl compounds. They may exhibit increased absorbance in specific wavelengths during spectrophotometry . Additionally, hydrazones formed with Girard's Reagent T often have improved separation characteristics in chromatographic techniques such as liquid chromatography (LC) and gas chromatography (GC) .
  • Increased Solubility: In some cases, hydrazones derived from Girard's Reagent T are more soluble than their parent carbonyl compounds, facilitating analysis in aqueous environments .

Specific Research Applications

The use of Girard's Reagent T extends to various research areas, including:

  • Doping Control: In anti-doping analysis, Girard's Reagent T aids in the detection of metabolic byproducts of certain performance-enhancing drugs. The derivatization with Girard's Reagent T facilitates identification and quantification of these metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Food and Pharmaceutical Analysis: The reagent finds application in the analysis of furaldehydes, which are important compounds present in various food and pharmaceutical products. Girard's Reagent T helps in the sensitive and accurate determination of furaldehydes using electrochemical techniques like voltammetry .

Girard's reagent T, chemically known as trimethylacetohydrazideammonium chloride, is a water-soluble reagent primarily used for the derivatization of carbonyl compounds, such as aldehydes and ketones. Its molecular formula is C₅H₁₄ClN₃O, and it features a hydrazone-forming moiety that enhances the detection of these compounds in analytical chemistry. The reagent is characterized by its ability to form stable hydrazone derivatives, which can be readily analyzed using mass spectrometry techniques like electrospray ionization and matrix-assisted laser desorption/ionization .

GRT reacts with the carbonyl group of the target molecule through nucleophilic addition. The lone pair electrons on the nitrogen atom of the hydrazide group attack the electrophilic carbon atom of the carbonyl group. This leads to the formation of a new C-N bond and the release of a water molecule. The positive charge on the ammonium cation helps to stabilize the negative charge formed during the reaction.

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) like gloves and safety goggles.
  • Potential respiratory irritant: Use the reagent in a well-ventilated area to avoid inhalation.

Girard's reagent T reacts with carbonyl compounds through a nucleophilic addition mechanism, leading to the formation of hydrazone derivatives. This reaction is facilitated by the presence of a quaternary ammonium group, which enhances the solubility and stability of the resulting product. The general reaction can be summarized as follows:

  • Formation of Hydrazone:
    RCHO+Girard s reagent TRCH N NH T+H2O\text{RCHO}+\text{Girard s reagent T}\rightarrow \text{RCH N NH T}+\text{H}_2\text{O}
    where RCHO represents an aldehyde or ketone.

This reaction is particularly useful in isolating and quantifying carbonyl compounds in complex mixtures .

Girard's reagent T has shown potential in biological applications, particularly in enhancing the detection of biomolecules that contain carbonyl groups. For instance, it has been utilized in the derivatization of nucleosides like FodU (5-formyluracil), allowing for improved sensitivity in mass spectrometric analysis. The hydrazone conjugates formed can exhibit altered properties that facilitate their detection and quantification in biological samples .

Girard's reagent T finds extensive applications in various fields:

  • Analytical Chemistry: Used for the derivatization of carbonyl compounds to enhance their detectability via mass spectrometry.
  • Biochemistry: Facilitates the study of biomolecules containing carbonyl groups, improving methods for quantifying oxidative DNA damage.
  • Environmental Science: Employed in detecting carbonyl pollutants in air and water samples .

Studies have demonstrated that Girard's reagent T interacts effectively with various carbonyl-containing compounds, forming stable derivatives that can be analyzed quantitatively. The efficiency of these interactions varies based on factors such as pH, temperature, and concentration ratios during derivatization. For instance, optimal conditions for reacting Girard's reagent T with FodU were identified to involve specific molar ratios and reaction times .

Girard's reagent T is part of a broader family of Girard reagents, which includes several other derivatives used for similar purposes. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Girard's reagent PPyridinium-basedReacts with aldehydes; forms stable pyridinium hydrazones.
Girard's reagent MMorpholinium-basedUsed for selective derivatization; offers different solubility properties.
2,4-DinitrophenylhydrazineDinitrophenylhydrazineCommonly used for detecting carbonyls but less soluble than Girard's reagents.

Girard's reagent T stands out due to its water solubility and efficiency in forming stable derivatives under mild conditions, making it particularly advantageous for analytical applications involving complex biological matrices .

UNII

OO3MF0US46

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

123-46-6

Wikipedia

Betaine hydrazide hydrochloride

General Manufacturing Information

All other basic organic chemical manufacturing
Ethanaminium, 2-hydrazinyl-N,N,N-trimethyl-2-oxo-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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